molecular formula C10H11N3O2 B13007480 3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)butanoic acid

3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)butanoic acid

Cat. No.: B13007480
M. Wt: 205.21 g/mol
InChI Key: CKRPIVIHDFHXOT-UHFFFAOYSA-N
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Description

3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)butanoicacid is a compound that belongs to the class of fused heterocycles, specifically pyrrolo[2,1-f][1,2,4]triazines. . The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, including 3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)butanoicacid, can be achieved through several methods. One common approach involves the cyclization of pyrrole derivatives. For instance, the regioselective intramolecular cyclization of pyrroles upon treatment with reagents like PPh3, Br2, and Et3N in CH2Cl2 can yield the desired pyrrolo[2,1-f][1,2,4]triazine scaffold . Another method involves the formation of triazinium dicyanomethylide, followed by cyclization .

Industrial Production Methods: Industrial production of pyrrolo[2,1-f][1,2,4]triazine derivatives often involves multistep synthesis processes. These processes may include transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines . The optimization of reaction conditions, such as temperature and solvent choice, is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)butanoicacid can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific reactions depend on the functional groups present in the molecule and the reagents used.

Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the pyrrole ring can lead to the formation of pyrrolo[2,1-f][1,2,4]triazin-4-ones . Substitution reactions can introduce various functional groups onto the pyrrolo[2,1-f][1,2,4]triazine scaffold, leading to a diverse array of derivatives .

Scientific Research Applications

3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)butanoicacid has numerous applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential as a kinase inhibitor, which can be used in cancer therapy . The compound’s ability to inhibit specific kinases makes it a valuable tool for understanding cellular signaling pathways and developing targeted therapies .

Mechanism of Action

The mechanism of action of 3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)butanoicacid involves its interaction with kinase enzymes. The compound binds to the ATP-binding pocket of the kinase, inhibiting its activity . This inhibition disrupts the phosphorylation of downstream targets, ultimately affecting cellular processes such as proliferation and survival . The specific molecular targets and pathways involved depend on the type of kinase inhibited by the compound.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

3-pyrrolo[2,1-f][1,2,4]triazin-6-ylbutanoic acid

InChI

InChI=1S/C10H11N3O2/c1-7(2-10(14)15)8-3-9-4-11-6-12-13(9)5-8/h3-7H,2H2,1H3,(H,14,15)

InChI Key

CKRPIVIHDFHXOT-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=CN2C(=C1)C=NC=N2

Origin of Product

United States

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